molecular formula C13H16N4O3S B2628430 N-(4,5-dimethylthiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide CAS No. 1105228-72-5

N-(4,5-dimethylthiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide

Cat. No.: B2628430
CAS No.: 1105228-72-5
M. Wt: 308.36
InChI Key: BCYLKKCRNYLELS-UHFFFAOYSA-N
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Description

N-(4,5-dimethylthiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a useful research compound. Its molecular formula is C13H16N4O3S and its molecular weight is 308.36. The purity is usually 95%.
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Biological Activity

N-(4,5-dimethylthiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The compound consists of a thiazole moiety linked to a tetrahydropyrimidine derivative. The synthesis typically involves multi-step organic reactions that include condensation and cyclization processes. Various methodologies have been employed to optimize yields and enhance purity.

Table 1: Chemical Structure

ComponentStructure
ThiazoleThiazole
TetrahydropyrimidineTetrahydropyrimidine

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrate that the compound induces apoptosis in prostate cancer cells (CWR-22 and PC-3 lines), suggesting its potential as an anticancer agent .

The proposed mechanism involves the inhibition of key enzymes involved in tumor proliferation. For instance, the compound may act as an inhibitor of PARP-1 (Poly(ADP-ribose) polymerase), which plays a critical role in DNA repair pathways. This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis .

Antimicrobial Activity

Preliminary studies have also shown that this compound possesses antimicrobial properties. It has demonstrated effectiveness against several bacterial strains with minimum inhibitory concentration (MIC) values indicating significant potency . Further research is needed to elucidate the specific mechanisms underlying these effects.

Study 1: Anticancer Activity Assessment

In a controlled study involving human prostate cancer cell lines, this compound was administered at varying concentrations (0.5 μM to 50 μM). The results indicated a dose-dependent reduction in cell viability with significant induction of apoptosis observed via flow cytometry analysis .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial effects of the compound against Trichomonas vaginalis and other pathogens. The results highlighted its potential as a therapeutic agent in treating infections caused by resistant strains .

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-6-8(3)21-13(15-6)16-10(18)5-4-9-7(2)14-12(20)17-11(9)19/h4-5H2,1-3H3,(H,15,16,18)(H2,14,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYLKKCRNYLELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CCC(=O)NC2=NC(=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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